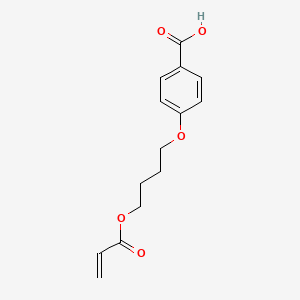

4-(4-prop-2-enoyloxybutoxy)benzoic Acid

Overview

Description

“4-(4-prop-2-enoyloxybutoxy)benzoic Acid” is a compound with various properties and potential applications in scientific research and industry. It has a molecular formula of C14H16O5 and a molecular weight of 264.27 g/mol .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a carboxyl group attached to a benzene ring . The canonical SMILES representation is C=CC(=O)OCCCCOC1=CC=C(C=C1)C(=O)O .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the retrieved sources, benzoic acid, a related compound, is known to react with hydroxyl radicals . It’s also known that carboxylic acids can be converted into various derivatives, including acid chlorides, anhydrides, and esters .Scientific Research Applications

Benzoic Acid Derivatives in Foods and Additives

Benzoic acid and its derivatives, including salts, alkyl esters, and related benzenic compounds, are extensively used as antibacterial and antifungal preservatives, as well as flavoring agents in food, cosmetic, hygiene, and pharmaceutical products. Their widespread use has made these compounds prevalent in the environment, found in water, soil, and air, leading to high and common human exposure. The review by del Olmo, Calzada, and Nuñez (2017) focuses on the occurrence, uses, human exposure, metabolism, and toxicology of benzoic acid derivatives, highlighting their controversial effects and potential public health concerns del Olmo, A. D., Calzada, J., & Nuñez, M. (2017). Critical Reviews in Food Science and Nutrition.

Catalysis and Organic Synthesis

The Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives, as discussed by Li, Cai, Ji, Yang, and Li (2016), present a method for the regioselective synthesis of complex organic molecules. This process allows for the efficient and selective modification of benzoic acid derivatives, providing valuable tools for step-economical organic synthesis Li, S., Cai, L., Ji, H., Yang, L., & Li, G. (2016). Nature Communications.

Biosynthesis and Metabolic Pathways

The study by Hertweck, Jarvis, Xiang, Moore, and Oldham (2001) on the biosynthesis of benzoic acid in plants and bacteria sheds light on the metabolic pathways leading to this simple yet widespread compound. Understanding these pathways is crucial for the production of natural products and the development of synthetic biology approaches Hertweck, C., Jarvis, A. P., Xiang, L., Moore, B. S., & Oldham, N. J. (2001). ChemBioChem.

Liquid Crystal Synthesis

Muhammad, Rauf, Ebihara, and Hameed (2008) describe the synthesis of 4-(4-propoxybenzoyloxy)benzoic acid as an intermediate for the production of side-chain ligands for polymeric liquid crystals. This highlights the role of benzoic acid derivatives in the development of materials with unique optical and electronic properties Muhammad, K., Rauf, M. K., Ebihara, M., & Hameed, S. (2008). Acta Crystallographica Section E: Structure Reports Online.

Properties

IUPAC Name |

4-(4-prop-2-enoyloxybutoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-2-13(15)19-10-4-3-9-18-12-7-5-11(6-8-12)14(16)17/h2,5-8H,1,3-4,9-10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWYHNHRVUSVNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452706 | |

| Record name | 4-(4-acryloxybutoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69260-42-0 | |

| Record name | 4-(4-acryloxybutoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

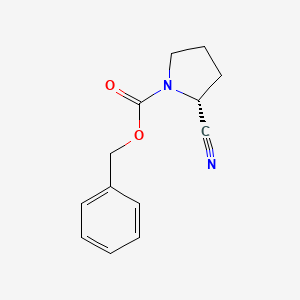

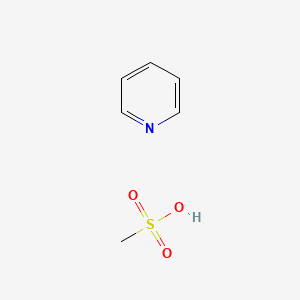

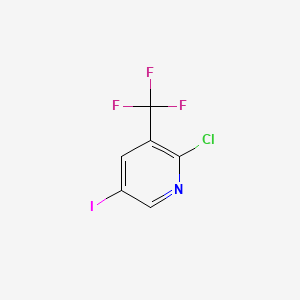

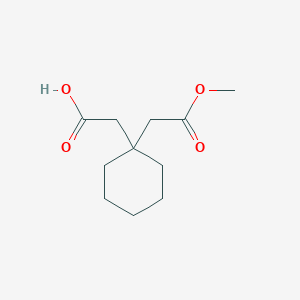

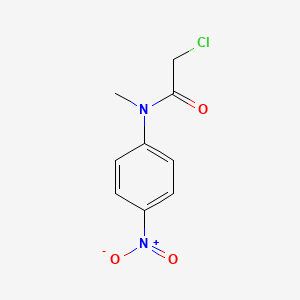

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B1588887.png)

![4-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1588895.png)

![4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1588899.png)